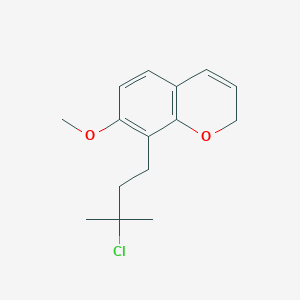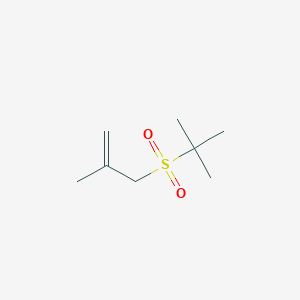
2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene is an organic compound characterized by its unique structure, which includes a sulfonyl group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with an appropriate alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of automated reactors and precise control of reaction parameters are crucial to scaling up the synthesis while maintaining the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to replace the sulfonyl group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene involves its interaction with various molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The compound’s reactivity is influenced by the electronic and steric effects of the substituents on the propene backbone.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylpropane-2-sulfonyl chloride: A precursor used in the synthesis of 2-Methyl-3-(2-methylpropane-2-sulfonyl)prop-1-ene.
2-Methylpropene: A related alkene that lacks the sulfonyl group.
Sulfonyl derivatives: Compounds with similar sulfonyl functional groups but different alkene backbones.
Propiedades
Número CAS |
104900-79-0 |
|---|---|
Fórmula molecular |
C8H16O2S |
Peso molecular |
176.28 g/mol |
Nombre IUPAC |
3-tert-butylsulfonyl-2-methylprop-1-ene |
InChI |
InChI=1S/C8H16O2S/c1-7(2)6-11(9,10)8(3,4)5/h1,6H2,2-5H3 |
Clave InChI |
CKGPYUPZVJSCLE-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CS(=O)(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


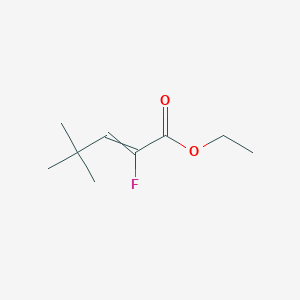
![[(2-Aminopyridin-3-yl)oxy]acetonitrile](/img/structure/B14342864.png)
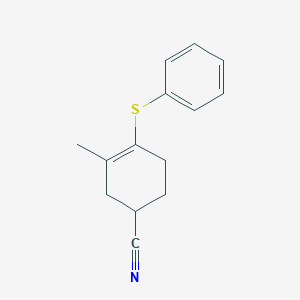
![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
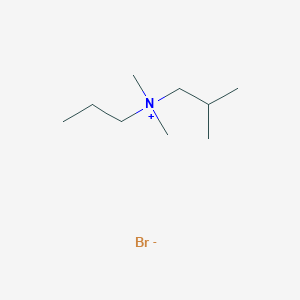
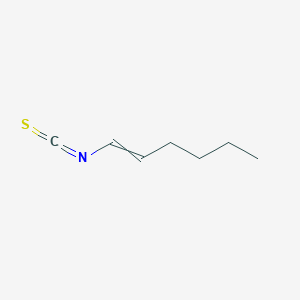
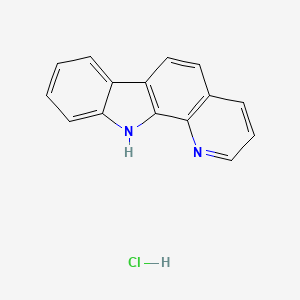
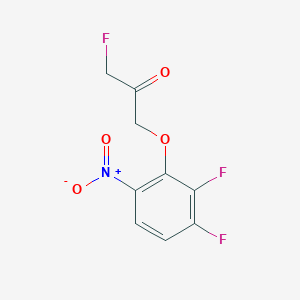
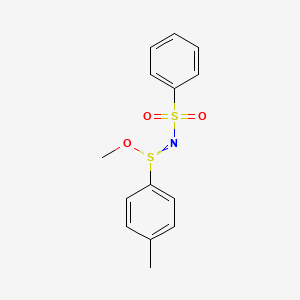
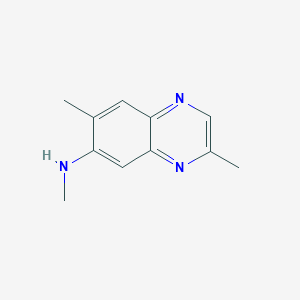
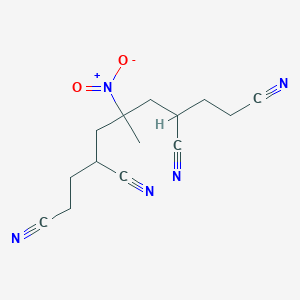
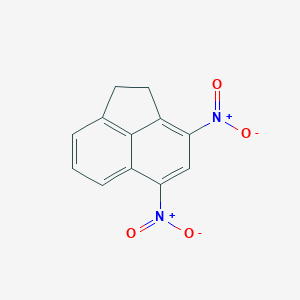
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
